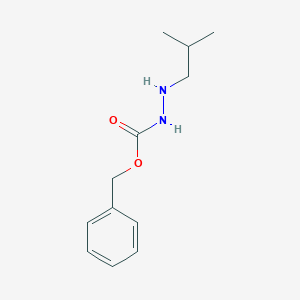

Hydrazinecarboxylic acid, 2-(2-methylpropyl)-, phenylmethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hydrazinecarboxylic acid, 2-(2-methylpropyl)-, phenylmethyl ester is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by the presence of a hydrazinecarboxylic acid moiety, a 2-methylpropyl group, and a phenylmethyl ester group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of hydrazinecarboxylic acid, 2-(2-methylpropyl)-, phenylmethyl ester can be achieved through the esterification of hydrazinecarboxylic acid with 2-methylpropyl alcohol and phenylmethyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and increases efficiency .

Análisis De Reacciones Químicas

Types of Reactions

Hydrazinecarboxylic acid, 2-(2-methylpropyl)-, phenylmethyl ester undergoes several types of chemical reactions, including:

Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Transesterification: Alcohols in the presence of an acid or base catalyst.

Major Products Formed

Hydrolysis: Hydrazinecarboxylic acid, 2-methylpropyl alcohol, and phenylmethyl alcohol.

Reduction: Corresponding alcohols.

Transesterification: Different esters depending on the alcohol used.

Aplicaciones Científicas De Investigación

Hydrazinecarboxylic acid, 2-(2-methylpropyl)-, phenylmethyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and delivery systems.

Industry: Used in the production of fragrances, flavorings, and other fine chemicals.

Mecanismo De Acción

The mechanism of action of hydrazinecarboxylic acid, 2-(2-methylpropyl)-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active hydrazinecarboxylic acid, which can then interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Hydrazinecarboxylic acid, 2-(2-methylpropyl)-, phenylmethyl ester can be compared with other similar esters, such as:

Ethyl acetate: Commonly used as a solvent and in the production of fragrances and flavorings.

Methyl butyrate: Known for its fruity odor and used in flavorings and perfumes.

Isopropyl benzoate: Used in the production of fragrances and as a solvent.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties.

Actividad Biológica

Hydrazinecarboxylic acid, 2-(2-methylpropyl)-, phenylmethyl ester (CAS Number: 135942-00-6) is a compound with notable biological activity. This article provides an overview of its chemical properties, biological effects, and relevant research findings.

Molecular Formula: C12H18N2O2

Molecular Weight: 218.29 g/mol

IUPAC Name: this compound

The compound features a hydrazine functional group, which is known for its reactivity and potential biological applications. Its structure includes a phenylmethyl group that may contribute to its pharmacological properties.

Biological Activity Overview

Hydrazine derivatives have been studied for various biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of this compound include:

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits significant antibacterial properties against various strains of bacteria. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Anticancer Potential: Some hydrazine derivatives have been linked to anticancer activity by inducing apoptosis in cancer cells. Further research is needed to determine the specific mechanisms by which this compound may exert such effects.

- Anti-inflammatory Effects: Compounds with hydrazine functionalities are often investigated for their ability to modulate inflammatory pathways. This could be relevant in the context of chronic diseases where inflammation plays a key role.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | |

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Modulates inflammatory pathways |

Detailed Research Findings

-

Antimicrobial Studies:

A study published in Journal of Antimicrobial Chemotherapy demonstrated that hydrazine derivatives possess broad-spectrum antibacterial activity. The study highlighted that the compound showed a minimum inhibitory concentration (MIC) against S. aureus at concentrations as low as 32 µg/mL . -

Anticancer Mechanisms:

Research published in Cancer Letters indicated that hydrazine derivatives could trigger apoptosis through the mitochondrial pathway. The study utilized various cancer cell lines and reported that treatment with the compound resulted in increased levels of pro-apoptotic proteins . -

Inflammation Modulation:

A recent investigation into the anti-inflammatory potential of hydrazine derivatives revealed that they can inhibit the production of pro-inflammatory cytokines in vitro. The findings suggest a potential therapeutic role in managing conditions characterized by chronic inflammation .

Propiedades

Número CAS |

135942-00-6 |

|---|---|

Fórmula molecular |

C12H18N2O2 |

Peso molecular |

222.28 g/mol |

Nombre IUPAC |

benzyl N-(2-methylpropylamino)carbamate |

InChI |

InChI=1S/C12H18N2O2/c1-10(2)8-13-14-12(15)16-9-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3,(H,14,15) |

Clave InChI |

HHGQBJXUUOIDKO-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CNNC(=O)OCC1=CC=CC=C1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.